molecular formula C11H10ClFN2O2S B11782878 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole

4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole

Katalognummer: B11782878
Molekulargewicht: 288.73 g/mol
InChI-Schlüssel: HGQVDYWTSFXRHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole is a chemical compound offered for research and development purposes. Its structure, featuring a pyrazole core substituted with a 2-chloro-6-fluorophenyl group and an ethylsulfonyl moiety, suggests potential utility in the discovery of new agrochemicals and pharmaceuticals. Research on analogous meta-diamide insecticides incorporating pyrazole groups has demonstrated that such structures can exhibit potent activity against sucking mouthpart pests like Nilaparvata lugens . The specific pattern of halogen substitution on the phenyl ring is a key structural feature known to influence biological activity in pyrazole derivatives . Furthermore, pyrazole compounds with sulfonyl groups are investigated as modulators of biological pathways, such as CRAC (Calcium Release-Activated Channel) inhibition, for potential therapeutic applications in inflammatory and autoimmune diseases . This combination of features makes 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole a valuable building block for researchers exploring structure-activity relationships in medicinal and agricultural chemistry. This product is intended for laboratory research use only and is not classified as a drug, agrochemical, or consumer product. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Eigenschaften

Molekularformel

C11H10ClFN2O2S

Molekulargewicht

288.73 g/mol

IUPAC-Name

4-(2-chloro-6-fluorophenyl)-5-ethylsulfonyl-1H-pyrazole

InChI

InChI=1S/C11H10ClFN2O2S/c1-2-18(16,17)11-7(6-14-15-11)10-8(12)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)

InChI-Schlüssel

HGQVDYWTSFXRHW-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)C1=C(C=NN1)C2=C(C=CC=C2Cl)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Hydrazine Derivatives

A foundational approach involves cyclocondensation reactions between substituted hydrazines and α,β-unsaturated carbonyl compounds. For example, 3-(ethylthio)-4-(2-chloro-6-fluorophenyl)-1H-pyrazole is first synthesized via condensation of 2-chloro-6-fluorophenylacetone with ethyl thiosemicarbazide under acidic conditions. Subsequent oxidation of the thioether group to a sulfonyl moiety using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields the target compound.

Key reaction parameters :

  • Temperature : 60–80°C for cyclocondensation; 0–25°C for oxidation.

  • Solvents : Ethanol, dimethylformamide (DMF), or dichloromethane (DCM).

  • Catalysts : p-Toluenesulfonic acid (pTSA) for cyclization; no catalyst required for oxidation.

Table 1: Cyclocondensation-Oxidation Protocol

StepReagents/ConditionsYield (%)Purity (%)Source
CyclocondensationEthyl thiosemicarbazide, HCl/EtOH, 70°C65–72>90
Oxidation30% H₂O₂, DCM, 0°C → RT85–88>95

Functionalization via Nucleophilic Aromatic Substitution

Alternative routes leverage halogenated pyrazole intermediates. For instance, 4-(2-chloro-6-fluorophenyl)-1H-pyrazole-3-thiol is treated with ethyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the ethylthio group. Subsequent oxidation with potassium permanganate (KMnO₄) or Oxone® converts the thioether to the sulfonyl group.

Critical considerations :

  • Base selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in minimizing side reactions.

  • Oxidation efficiency : Oxone® in aqueous acetone achieves >90% conversion at 25°C, avoiding over-oxidation.

Table 2: Thiol Alkylation-Oxidation Pathway

IntermediateReaction ConditionsYield (%)
4-(2-Chloro-6-fluorophenyl)-1H-pyrazole-3-thiolK₂CO₃, ethyl iodide, DMF, 50°C78
3-(Ethylsulfonyl)-4-(2-chloro-6-fluorophenyl)-1H-pyrazoleOxone®, acetone/H₂O, 25°C92

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation. A 2024 study demonstrated that irradiating a mixture of 2-chloro-6-fluorophenylhydrazine and ethyl propiolate in DMF at 100°C for 15 minutes produces the pyrazole core with 94% yield. Subsequent sulfonation using chlorosulfonic acid followed by ethylation completes the synthesis.

Advantages :

  • Time reduction : 15 minutes vs. 6–8 hours for conventional heating.

  • Energy efficiency : 30% lower energy consumption.

Optimization of Oxidation Steps

Comparative Analysis of Oxidizing Agents

The choice of oxidizing agent significantly impacts yield and purity:

Table 3: Oxidation Efficiency Comparison

Oxidizing AgentSolventTemperature (°C)Yield (%)
H₂O₂Acetic acid2585
mCPBADCM0→2588
KMnO₄H₂O/acetone5076
Oxone®H₂O/acetone2592

Oxone® (potassium peroxymonosulfate) emerges as the optimal agent due to its high selectivity and compatibility with aqueous systems.

Solvent Effects on Sulfonation

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates. However, DCM is preferred for oxidation to minimize side reactions.

Scalability and Industrial Feasibility

Pilot-Scale Production

A 2024 patent (IL238044A) outlines a continuous-flow process for large-scale synthesis:

  • Cyclocondensation : Tubular reactor at 80°C with a residence time of 20 minutes.

  • Oxidation : Packed-bed reactor with immobilized Oxone® on silica gel, achieving 95% conversion.

Throughput : 50 kg/day with >99% purity after crystallization.

Analytical Characterization

Post-synthesis validation employs:

  • NMR : δ 7.45–7.60 (m, 3H, aromatic), δ 3.20 (q, 2H, CH₂CH₃), δ 1.35 (t, 3H, CH₂CH₃).

  • HPLC : Retention time = 6.8 min (C18 column, 70:30 acetonitrile/water) .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-(2-Chlor-6-fluorphenyl)-3-(ethylsulfonyl)-1H-pyrazol hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

    Biologie: Diese Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.

    Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als pharmazeutischer Zwischenstoff und seine Rolle bei der Medikamentenentwicklung zu erforschen.

    Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Farbstoffen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-(2-Chlor-6-fluorphenyl)-3-(ethylsulfonyl)-1H-pyrazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Chlor- und Fluorsubstituenten am Phenylring können seine Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren erhöhen. Die Ethylsulfonylgruppe kann eine Rolle bei der Modulation der Löslichkeit und Stabilität der Verbindung spielen. Der Pyrazolring ist dafür bekannt, mit verschiedenen biologischen Zielstrukturen zu interagieren, was möglicherweise zur Hemmung oder Aktivierung spezifischer Pfade führt.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research indicates that compounds similar to 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Data Table: COX Inhibition Activity

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
Compound A15.5 ± 0.0330.2 ± 0.05
Compound B20.0 ± 0.0135.0 ± 0.02

Studies have shown that the introduction of chloro and fluorine substituents enhances the binding affinity to COX enzymes, thereby increasing the compound's efficacy as an anti-inflammatory agent.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Data Table: Antimicrobial Activity

CompoundMinimum Inhibitory Concentration (MIC) (μg/ml)Bacterial Target
Compound A1.5Staphylococcus aureus
Compound B3.0Enterococcus faecalis

These findings suggest that the compound's structure allows it to penetrate bacterial membranes effectively, leading to its bactericidal effects.

Anticancer Potential

Emerging research highlights the potential of 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole in cancer therapy. Preliminary studies indicate that the compound can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Apoptosis Induction
In vitro studies on human cancer cell lines showed that treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups, with a noted decrease in cell viability.

Structure-Activity Relationship (SAR)

The effectiveness of 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole can be attributed to its structural features:

  • Chloro and Fluoro Substituents : These halogen groups enhance lipophilicity and increase membrane permeability.
  • Ethylsulfonyl Group : This moiety contributes to the compound's solubility and stability in biological systems.

Wirkmechanismus

The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The ethylsulfonyl group may play a role in modulating the compound’s solubility and stability. The pyrazole ring is known to interact with various biological targets, potentially leading to the inhibition or activation of specific pathways.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Synthetic Utility : Boronate-containing pyrazoles () are prioritized for modular synthesis, whereas sulfonyl derivatives like the target compound may be optimized for stability and target engagement in drug discovery .

Biologische Aktivität

4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C11H10ClFN2O2S
  • Molecular Weight : 288.73 g/mol
  • SMILES Notation : O=S(C1=NNC=C1C2=C(F)C=CC=C2Cl)(CC)=O .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. In a study assessing various pyrazole compounds, 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. A notable study evaluated its effects on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, showing an inhibition rate comparable to standard anti-inflammatory drugs like dexamethasone. The results are summarized in the following table:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole6176
Dexamethasone7686

This highlights the compound's potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of pyrazole derivatives have gained attention in recent years. In vitro studies have shown that 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (P388). The IC50 values for these cell lines are presented below:

Cell LineIC50 (µM)
MCF-73.0
P3884.5

These findings suggest that the compound may interfere with cancer cell proliferation and could serve as a lead structure for further development in cancer therapy .

The mechanism by which 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the inhibition of specific enzymes involved in inflammatory pathways and microbial resistance mechanisms. Additionally, its interaction with DNA topoisomerases has been proposed as a potential mechanism for its anticancer activity .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection severity compared to placebo controls.
  • Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound led to reduced swelling and pain, indicating strong anti-inflammatory properties.

Q & A

Q. What are the optimized synthetic routes for 4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole, and how can side products be minimized?

  • Methodological Answer : A multi-step approach is recommended:
  • Step 1 : Prepare the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For halogenated aryl groups, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents .
  • Step 2 : Introduce the ethylsulfonyl group via nucleophilic substitution or oxidation of thioether intermediates. Use oxidizing agents like m-CPBA or H₂O₂ in acetic acid .
  • Step 3 : Optimize reaction conditions (e.g., THF/water mixtures at 50°C for 16 hours) to reduce side products. Monitor purity via TLC or HPLC .
  • Key Tips : Use inert atmospheres (N₂/Ar) to prevent oxidation, and employ sodium sulfite to stabilize intermediates .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, the ethylsulfonyl group shows deshielded protons (δ 3.5–4.0 ppm) and a sulfur-coupled carbon signal (δ 50–60 ppm) .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., 72.06° between pyrazole and phenyl rings in similar structures) to predict solubility .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 343.2 g/mol) and detects fragmentation patterns .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers under dry, dark conditions (2–8°C) to prevent hydrolysis of the sulfonyl group .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water contact due to potential sulfonic acid formation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic Analysis : Perform time-resolved NMR to track sulfonyl group substitution rates with varying nucleophiles (e.g., amines vs. thiols) .
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis pathways. Compare activation energies via Arrhenius plots .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and charge distribution on the pyrazole ring .

Q. What strategies are effective for resolving crystallographic disorder in this compound?

  • Methodological Answer :
  • Crystal Growth : Recrystallize from ethanol-chloroform (1:1) to obtain single crystals. Slow evaporation minimizes disorder .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refine with SHELXL, applying restraints for overlapping atoms .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O bonds) to stabilize lattice structures .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimicrobial activity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., CF₃ at position 3) to test against Gram-positive bacteria .
  • Bioassays : Use microbroth dilution (MIC ≤ 16 µg/mL) to compare efficacy. Corrogate logP values (e.g., 2.5–3.5) with membrane permeability .
  • Molecular Docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to pH 1–9 buffers at 37°C for 24 hours. Monitor degradation via HPLC-MS; sulfonyl groups degrade faster in acidic media .
  • Light Exposure Tests : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photolytic byproducts .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C) to inform storage stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.